molecular formula C16H17NO B1148696 6-Morpholino-6-oxohexanoic acid CAS No. 1862-17-5

6-Morpholino-6-oxohexanoic acid

Cat. No. B1148696
CAS RN: 1862-17-5
M. Wt: 239.31
InChI Key:
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Patent
US07737161B2

Procedure details

Methyl 6-morpholin-4-yl-6-oxohexanoate (4.60 g) obtained in Reference Example 84(1) is dissolved in methanol (20 ml), and thereto is added a solution of sodium hydroxide (1.61 g) in water (8 ml). The mixture is stirred at room temperature for 19 hours. The reaction solution is concentrated under reduced pressure and the residue is neutralized with 2 N hydrochloric acid. The residue is concentrated under reduced pressure and extracted with chloroform. The organic layer is dried over sodium sulfate and the solvent is concentrated under reduced pressure to give the title compound (4.11 g).
Name
Methyl 6-morpholin-4-yl-6-oxohexanoate
Quantity
4.6 g
Type
reactant
Reaction Step One
Quantity
1.61 g
Type
reactant
Reaction Step Two
Name
Quantity
8 mL
Type
solvent
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N:1]1([C:7](=[O:16])[CH2:8][CH2:9][CH2:10][CH2:11][C:12]([O:14]C)=[O:13])[CH2:6][CH2:5][O:4][CH2:3][CH2:2]1.[OH-].[Na+]>CO.O>[N:1]1([C:7](=[O:16])[CH2:8][CH2:9][CH2:10][CH2:11][C:12]([OH:14])=[O:13])[CH2:2][CH2:3][O:4][CH2:5][CH2:6]1 |f:1.2|

Inputs

Step One
Name
Methyl 6-morpholin-4-yl-6-oxohexanoate
Quantity
4.6 g
Type
reactant
Smiles
N1(CCOCC1)C(CCCCC(=O)OC)=O
Step Two
Name
Quantity
1.61 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
8 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
20 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred at room temperature for 19 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction solution is concentrated under reduced pressure
CONCENTRATION
Type
CONCENTRATION
Details
The residue is concentrated under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer is dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
the solvent is concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
19 h
Name
Type
product
Smiles
N1(CCOCC1)C(CCCCC(=O)O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 4.11 g
YIELD: CALCULATEDPERCENTYIELD 95.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.